molecular formula C17H21N3O3S B2453465 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide CAS No. 1436370-86-3

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B2453465
CAS No.: 1436370-86-3
M. Wt: 347.43
InChI Key: LXGLXTZXEMGHSG-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.

    Alkylation: The ethyl and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Vinylation: The phenylethenyl group can be introduced through a Heck reaction, which involves the coupling of a vinyl halide with a phenyl group in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-propan-2-ylpyrazole-4-carboxamide: Lacks the sulfonyl and phenylethenyl groups.

    N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide: Lacks the ethyl group.

    1-Ethyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide: Lacks the propan-2-yl group.

Uniqueness

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-20-12-15(16(18-20)13(2)3)17(21)19-24(22,23)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGLXTZXEMGHSG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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